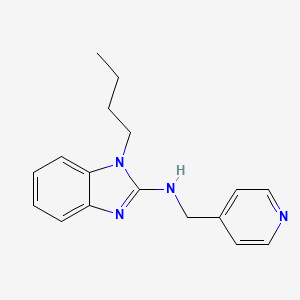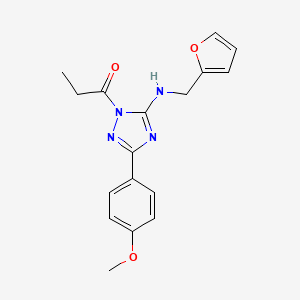![molecular formula C19H18N2O3 B4200151 N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4200151.png)
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, also known as MBX-8025, is a synthetic compound that has been developed for the treatment of metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to regulate lipid and glucose metabolism.
Wirkmechanismus
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide exerts its therapeutic effects by activating PPARα, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism. Activation of PPARα leads to increased fatty acid oxidation, decreased hepatic glucose production, and increased insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Reduction of plasma triglycerides and cholesterol levels
- Improvement in insulin sensitivity and glucose metabolism
- Reduction of liver fat accumulation
- Reduction of inflammation and oxidative stress
- Improvement in endothelial function
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to modulate lipid and glucose metabolism. However, its limitations include its potential toxicity and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide, including:
- Further preclinical studies to determine its potential therapeutic benefits in other metabolic disorders such as obesity and type 2 diabetes
- Clinical trials to determine its long-term safety and efficacy in humans
- Studies to identify potential drug interactions and contraindications
- Development of more potent and selective PPAR agonists with fewer side effects
In conclusion, this compound is a promising compound with potential therapeutic benefits in the treatment of metabolic disorders. Its mechanism of action and biochemical and physiological effects have been extensively studied, and it has shown promising results in preclinical and clinical trials. However, further research is needed to determine its long-term safety and efficacy and to identify potential drug interactions and contraindications.
Wissenschaftliche Forschungsanwendungen
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]tetrahydro-2-furancarboxamide has been extensively studied for its potential therapeutic benefits in the treatment of metabolic disorders. Several preclinical studies have demonstrated its ability to reduce plasma triglycerides, improve insulin sensitivity, and reduce liver fat accumulation in animal models of dyslipidemia and NAFLD. Clinical trials have also shown promising results in reducing plasma triglycerides and improving other lipid parameters in humans.
Eigenschaften
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-4-9-16-15(11-12)21-19(24-16)13-5-7-14(8-6-13)20-18(22)17-3-2-10-23-17/h4-9,11,17H,2-3,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAJQUMGMHCKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B4200075.png)
![N-(2-methoxybenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200079.png)
![N-(3-chlorophenyl)-N'-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}urea](/img/structure/B4200083.png)
![N-1,3-benzodioxol-5-yl-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4200089.png)
![8-methyl-3-(methylsulfonyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B4200102.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4200112.png)
![N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B4200113.png)
![4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]amino}carbonyl)phenyl propionate](/img/structure/B4200117.png)
![8-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4200123.png)
![3-[1-acetyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-1-methyl-4-phenyl-2(1H)-quinolinone](/img/structure/B4200135.png)

![(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)ethylamine](/img/structure/B4200141.png)
![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)
